

Crystal Structure of Tris(ethylenediamine)cobalt(III) Complexes: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tris(ethylenediamine)cobalt(III)*

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This technical guide provides a comprehensive overview of the crystal structure of **tris(ethylenediamine)cobalt(III)** ($[\text{Co}(\text{en})_3]^{3+}$) complexes, a cornerstone in the history and development of coordination chemistry. First described by Alfred Werner, this complex is renowned for its stability and rich stereochemistry, making it a subject of continuous study.^{[1][2]} ^[3] This document summarizes key crystallographic data, details experimental protocols for synthesis and structural analysis, and presents visual workflows to facilitate understanding.

Introduction to the $[\text{Co}(\text{en})_3]^{3+}$ Cation

The **tris(ethylenediamine)cobalt(III)** cation is an octahedral coordination complex where a central cobalt(III) ion is chelated by three bidentate ethylenediamine ligands. The cation, $[\text{Co}(\text{en})_3]^{3+}$, possesses D_3 point group symmetry and can exist as two non-superimposable enantiomers, designated as Δ and Λ .^{[1][2]} The conformation of the five-membered chelate rings ($\text{M}(\text{N}_2\text{C}_2)$) can be described as λ or δ , leading to various diastereomeric conformations such as Δ -(lel)₃, Δ -(lel)₂(ob), Δ -(lel)(ob)₂, and Δ -(ob)₃, along with their corresponding mirror images.^[2] The stability and well-defined stereochemistry of this complex have made it a model system in inorganic chemistry.

Crystallographic Data of Selected $[\text{Co}(\text{en})_3]^{3+}$ Complexes

The crystal structure of **tris(ethylenediamine)cobalt(III)** complexes is highly dependent on the counter-ion(s) and the presence of solvent molecules within the crystal lattice. This section presents a summary of crystallographic data for several representative salts of the $[\text{Co}(\text{en})_3]^{3+}$ cation.

Compound	Cryst System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
(+)-d- [Co(en) ₃]Cl ·H ₂ O	Tetragonal	P4 ₃ 2 ₁ 2	9.682	9.682	16.287	90	90	90	4	[4]
dl- [Co(en) ₃]Cl ·3H ₂ O	Trigonal	P $\bar{3}$ c1	11.50	11.50	15.52	90	90	120	4	[5]
[Co(en) ₃]Cl (C ₂ O ₄) ₂ ·3H ₂ O	Mono clinic	C2/c	19.9318	9.3344	19.0881	90	96.846	90	8	[6]
[Co(en) ₃] [AuCl ₄] ₂ Cl	Mono clinic	C2/c	20.8976	14.4773	7.9944	90	110.809	90	4	[7]
-- INVA LID- LINK-	Tetragonal	P4 ₂ bc	15.2781	15.2781	13.559	90	90	90	8	[8]
(Δ/Λ)- [Co(en) ₃]Cl ·{[Na(H ₂ O) ₆]Cl} ₂	Trigonal	P $\bar{3}$ c1	-	-	-	-	-	-	-	[9] [10]
0.5										

$[\text{Co}(\text{en})_3]_2(\text{CdCl}_6)\text{Cl}_2 \cdot 2\text{H}_2\text{O}$ [11]

$[\text{Co}(\text{en})_3]_2[\text{Cu}_2\text{Cl}_8]\text{Cl}_2 \cdot 2\text{H}_2\text{O}$ [12]

Table 1: Unit Cell Parameters for Various **Tris(ethylenediamine)cobalt(III)** Complexes.

Compound	Co-N Bond Lengths (Å)	N-Co-N Angles (°) (within chelate ring)	N-Co-N Angles (°) (between chelate rings)	Ref.
[Co(en) ₃] ³⁺ (general)	1.947 - 1.981	~85	~90	[1]
(+)-d- [Co(en) ₃]Cl ₃ ·H ₂ O	avg. 1.978	avg. 85.3	-	[4]

Table 2: Selected Bond Lengths and Angles for the $[\text{Co}(\text{en})_3]^{3+}$ Cation.

Experimental Protocols

Synthesis of Tris(ethylenediamine)cobalt(III) Chloride

A general and widely used method for the synthesis of $[\text{Co}(\text{en})_3]\text{Cl}_3$ involves the air oxidation of a cobalt(II) salt in the presence of ethylenediamine.^{[1][2]}

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ethylenediamine (en)

- Hydrochloric acid (HCl)
- Activated charcoal (optional, as a catalyst)
- Water

Procedure:

- An aqueous solution of a cobalt(II) salt, such as cobalt(II) chloride, is prepared.[1][2]
- Ethylenediamine is added to the cobalt(II) solution.
- The resulting solution is subjected to aeration by bubbling air through it. This oxidizes the cobalt(II)-ethylenediamine complexes to the desired cobalt(III) state.[1][2]
- The reaction typically proceeds with a high yield, often around 95%. [1][2]
- The $[\text{Co}(\text{en})_3]^{3+}$ cation can then be isolated with various anions by precipitation. For the chloride salt, the addition of concentrated HCl may be required.
- The crude product can be recrystallized from water to obtain yellow-gold, needle-like crystals.[1][3] The stoichiometry of water of hydration in the final product can vary depending on crystallization conditions.[1][2]

Single Crystal X-ray Diffraction

The determination of the crystal structure of $[\text{Co}(\text{en})_3]^{3+}$ complexes is performed using single-crystal X-ray diffraction.

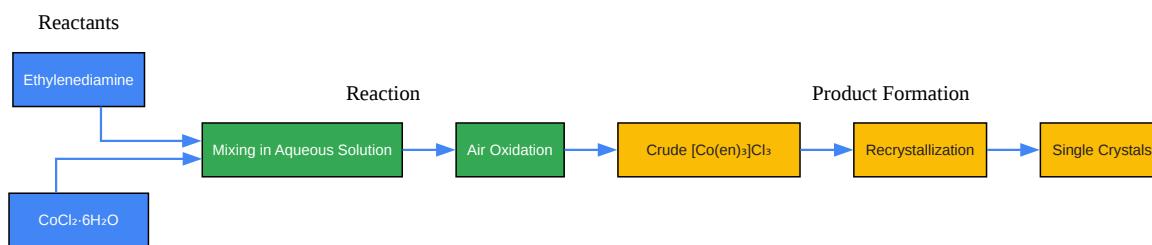
General Workflow:

- Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature.

- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.
- Structure Solution: The positions of the atoms in the unit cell are determined from the processed diffraction data. This can be achieved through various methods, such as the Patterson method or direct methods.
- Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. Anisotropic displacement parameters are often refined for non-hydrogen atoms.
- Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

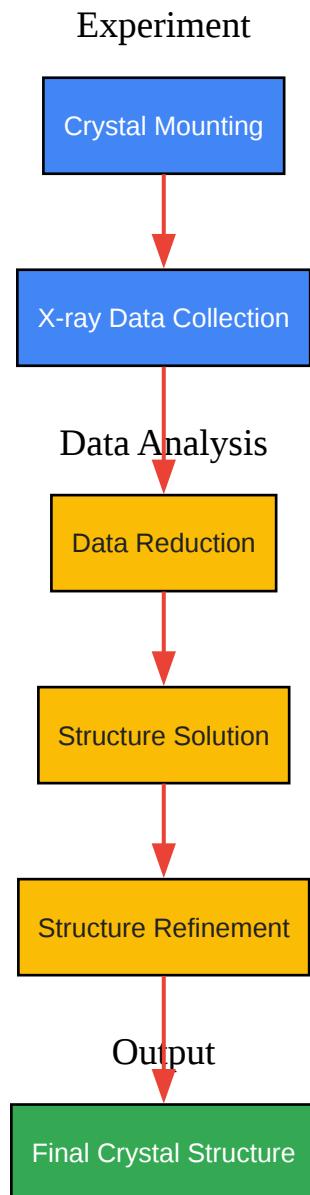
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of $[\text{Co}(\text{en})_3]^{3+}$ crystal structures.



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Caption: Workflow for the synthesis of $[\text{Co}(\text{en})_3]^{3+}$ single crystals.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Caption: Stereochemical relationships in the $[\text{Co}(\text{en})_3]^{3+}$ complex.

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